Superior Oral Bioavailability of Chondrosine vs. Chondroitin Sulfate Polymer
Chondrosine demonstrates quantifiable oral absorption in mice, a property that is not directly applicable to high-molecular-weight chondroitin sulfate polymers. In a controlled in vivo study, Chondrosine was administered orally at 400 mg/kg and reached a peak plasma concentration of 7.8±5.4 µg/mL at 15 minutes, with a second peak of 4.0±1.9 µg/mL at 120 minutes [1]. This direct detection in plasma confirms its bioavailability, whereas intact chondroitin sulfate is poorly absorbed due to its high molecular weight and negative charge.
| Evidence Dimension | Oral Bioavailability (Peak Plasma Concentration) |
|---|---|
| Target Compound Data | 7.8 ± 5.4 µg/mL at 15 min (first phase) |
| Comparator Or Baseline | Chondroitin Sulfate Polymer (CS) - No direct detection of intact CS reported at comparable doses; bioavailability estimated at 15-24% in other studies [2] |
| Quantified Difference | Chondrosine is directly quantifiable in plasma shortly after oral administration, confirming its absorption. |
| Conditions | In vivo study in adult male ddY mice (n=6), oral dose of 400 mg/kg body weight, plasma analyzed via HPLC with fluorescence detection. |
Why This Matters
Confirmed oral bioavailability is a critical factor for any therapeutic or nutraceutical application, making Chondrosine a superior starting point for formulations requiring systemic delivery of a chondroitin sulfate constituent.
- [1] Kusano, S., Igarashi, N., Sakai, S., & Toida, T. (2007). HPLC determination of chondrosine in mouse blood plasma after intravenous or oral dose. Biological & Pharmaceutical Bulletin, 30(8), 1365–1368. View Source
- [2] RxReasoner. (n.d.). Chondroitin sulfate. In RxReasoner Drug Database. View Source
